2-(3,5-二氯苯甲酰)-3-甲基吡啶

描述

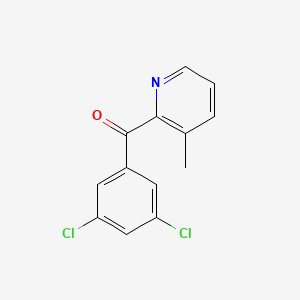

2-(3,5-Dichlorobenzoyl)-3-methylpyridine is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3,5-Dichlorobenzoyl)-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dichlorobenzoyl)-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

二氯苯甲酰胺衍生物的合成

化合物“2-(3,5-二氯苯甲酰)-3-甲基吡啶”可用于合成二氯苯甲酰胺衍生物。 在 N,N'-二甲基甲酰胺溶液中,于 60 °C 下使 3,5-二氯苯甲酰氯与芳胺化合物反应,可制得一系列二氯苯甲酰胺衍生物 .

3,5-二氯苯甲酸的合成

该化合物也可用于合成 3,5-二氯苯甲酸。 合成过程包括用苯腈作为原料进行氯化,生成 3,5-二氯苯腈,然后进行水解和酸化反应,得到 3,5-二氯苯甲酸 .

四氢异喹啉的制备

该化合物可用于制备四氢异喹啉。 该路线包括以下特点:从易于获得的商业原料 3,5-二氯苯甲酰氯和 2-氨基乙醇出发,经三步反应制备四氢异喹啉 19,总收率高达 76% .

生物活性

2-(3,5-Dichlorobenzoyl)-3-methylpyridine is a compound characterized by its unique structural features, including a pyridine ring substituted with a 3,5-dichlorobenzoyl group. Its molecular formula is C13H9Cl2NO, indicating the presence of two chlorine atoms, one nitrogen atom, and a carbonyl group. This compound is significant in medicinal chemistry and material science due to its potential biological activities.

The presence of chlorine atoms on the benzene ring of 2-(3,5-Dichlorobenzoyl)-3-methylpyridine enhances its reactivity and may influence its biological activity. The compound is synthesized through various methods, primarily involving reactions with arylamine compounds in N,N'-dimethylformamide (DMF) at elevated temperatures.

Biological Activity Overview

Research indicates that compounds similar to 2-(3,5-Dichlorobenzoyl)-3-methylpyridine exhibit notable pharmacological properties. The following sections summarize key findings regarding its biological activity.

The mechanisms through which compounds like 2-(3,5-Dichlorobenzoyl)-3-methylpyridine exert their biological effects often involve interactions with specific enzymes or receptors. For example, glycogen phosphorylase inhibitors have been studied for their role in managing hyperglycemia in type 2 diabetes . While direct studies on this compound are scarce, similar derivatives have shown to inhibit key metabolic pathways.

Case Studies

In related research, various derivatives of pyridine have been examined for their biological properties:

- Glycogen Phosphorylase Inhibition : Acyl ureas were identified as novel inhibitors for glycogen phosphorylase, highlighting the potential for similar compounds to affect glucose metabolism .

- Antiproliferative Effects : Studies on benzofuran derivatives demonstrated significant antiproliferative activity against lung cancer cell lines (A549 and NCI-H23), suggesting that structural modifications can lead to enhanced biological effects .

Safety and Handling

Due to the chlorinated nature of 2-(3,5-Dichlorobenzoyl)-3-methylpyridine, caution is advised in handling this compound. Chlorinated aromatic compounds can pose health risks; thus, appropriate safety measures should be taken during synthesis and application.

属性

IUPAC Name |

(3,5-dichlorophenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-3-2-4-16-12(8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVLGOMBCNIPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。